Malonyl coenzyme A tetralithium salt

概要

説明

Malonyl coenzyme A tetralithium salt is a derivative of coenzyme A, which plays a crucial role in various biochemical processes. It is primarily involved in fatty acid and polyketide synthesis and the transport of α-ketoglutarate across the mitochondrial membrane . The compound is formed by the carboxylation of acetyl coenzyme A mediated by the enzyme acetyl coenzyme A carboxylase .

準備方法

Synthetic Routes and Reaction Conditions

Malonyl coenzyme A tetralithium salt is synthesized through the carboxylation of acetyl coenzyme A. This reaction is catalyzed by acetyl coenzyme A carboxylase, which requires biotin as a cofactor. The reaction involves the addition of a carboxyl group to acetyl coenzyme A, forming malonyl coenzyme A .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of microorganisms that express high levels of acetyl coenzyme A carboxylase. The fermentation broth is then processed to extract and purify the compound .

化学反応の分析

Types of Reactions

Malonyl coenzyme A tetralithium salt undergoes several types of chemical reactions, including:

Carboxylation: The formation of malonyl coenzyme A from acetyl coenzyme A.

Transacylation: Transfer of the malonyl group to acyl carrier proteins during fatty acid synthesis.

Decarboxylation: Conversion of malonyl coenzyme A to acetyl coenzyme A by malonyl coenzyme A decarboxylase.

Common Reagents and Conditions

Biotin: A cofactor required for the carboxylation reaction.

Acetyl coenzyme A carboxylase: The enzyme that catalyzes the carboxylation of acetyl coenzyme A.

ATP: Provides the energy required for the carboxylation reaction.

Major Products Formed

Acetyl coenzyme A: Formed from the decarboxylation of malonyl coenzyme A.

Fatty acids: Synthesized through the transfer of malonyl groups to acyl carrier proteins.

科学的研究の応用

Chemical Applications

Fatty Acid and Polyketide Synthesis

- Malonyl-CoA is essential for fatty acid biosynthesis as it provides two-carbon units necessary for the elongation of fatty acid chains. It acts as a substrate for enzymes involved in the synthesis process, such as acetyl coenzyme A carboxylase (ACC) .

Table 1: Key Reactions Involving Malonyl-CoA

| Reaction Type | Description |

|---|---|

| Carboxylation | Formation of malonyl-CoA from acetyl-CoA |

| Transacylation | Transfer of malonyl group to acyl carrier proteins |

| Decarboxylation | Conversion of malonyl-CoA back to acetyl-CoA |

Biological Applications

Regulation of Metabolism

- Malonyl-CoA plays a significant role in metabolic regulation, influencing glucose-stimulated insulin secretion in pancreatic β-cells. Studies have shown that increased levels of malonyl-CoA are associated with enhanced insulin release .

Cell Signaling and Gene Expression

- The compound is involved in various cellular processes including cell signaling pathways and gene expression related to lipid metabolism. It regulates the expression of genes that control fatty acid synthesis, thereby impacting overall metabolic health .

Medical Applications

Metabolic Disorders

- Research indicates that malonyl-CoA may have therapeutic potential in treating metabolic disorders such as combined malonic and methylmalonic aciduria. This condition results from deficiencies in enzymes that utilize malonyl-CoA, leading to its accumulation and associated pathologies .

Case Study: Insulin Secretion

- A study published in the Journal of Biological Chemistry demonstrated the role of malonyl-CoA in enhancing insulin secretion by analyzing acyl-CoA profiles in pancreatic β-cells. The findings suggest that manipulating malonyl-CoA levels could be a strategy for managing diabetes .

Industrial Applications

Bio-based Chemicals Production

- Malonyl-CoA is utilized in the production of bio-based chemicals and materials, making it a valuable compound in green chemistry initiatives. Its ability to serve as a building block for various biochemical syntheses positions it as an important compound in sustainable industrial processes .

Preparation and Synthesis

Synthetic Routes

- The synthesis of malonyl-CoA typically involves the carboxylation of acetyl-CoA, catalyzed by acetyl coenzyme A carboxylase with biotin as a cofactor. This reaction is crucial for generating malonyl-CoA from readily available substrates .

Industrial Production Methods

作用機序

Malonyl coenzyme A tetralithium salt exerts its effects primarily through its role in fatty acid synthesis. It provides two-carbon units to fatty acids, committing them to fatty acid chain synthesis . The compound is formed by the carboxylation of acetyl coenzyme A using the enzyme acetyl coenzyme A carboxylase . It also inhibits the rate-limiting step in beta-oxidation of fatty acids by regulating the enzyme carnitine acyltransferase, preventing fatty acids from entering the mitochondria for oxidation .

類似化合物との比較

Similar Compounds

Methylmalonyl coenzyme A tetralithium salt: A derivative involved in the metabolism of odd-chain fatty acids and certain amino acids.

Acetyl coenzyme A: A central molecule in metabolism, involved in the synthesis and oxidation of fatty acids.

Succinyl coenzyme A: Plays a role in the citric acid cycle and the synthesis of heme.

Uniqueness

This compound is unique due to its specific role in fatty acid and polyketide synthesis. Unlike other coenzyme A derivatives, it is exclusively used as the extender unit in the synthesis of bacterial aromatic polyketides . Additionally, its ability to regulate fatty acid oxidation by inhibiting carnitine acyltransferase sets it apart from other similar compounds .

生物活性

Malonyl Coenzyme A (Malonyl-CoA) tetralithium salt is a derivative of malonyl-CoA and plays a crucial role in various metabolic pathways, particularly in fatty acid biosynthesis and regulation. Understanding its biological activity is essential for exploring its potential applications in biochemistry and medicine.

Overview of Malonyl-CoA

Malonyl-CoA is synthesized from acetyl-CoA through the action of acetyl-CoA carboxylase, which catalyzes the carboxylation reaction using bicarbonate and ATP. This compound serves as a key intermediate in several biosynthetic pathways, including:

- Fatty Acid Biosynthesis : Malonyl-CoA provides two-carbon units necessary for the elongation of fatty acid chains.

- Polyketide Biosynthesis : It acts as a substrate for polyketide synthases, which are vital in producing various natural products.

- Regulation of Fatty Acid Oxidation : Malonyl-CoA inhibits carnitine palmitoyltransferase I (CPT-I), thus preventing the entry of fatty acids into mitochondria for oxidation.

Inhibition of Fatty Acid Oxidation

Malonyl-CoA is known to be a potent inhibitor of CPT-I, which is critical for mitochondrial fatty acid oxidation. Increased levels of malonyl-CoA lead to decreased fatty acid oxidation rates while enhancing glucose oxidation rates. This regulatory mechanism highlights its role in energy metabolism and suggests potential therapeutic applications in conditions like ischemic heart disease, where modulation of fatty acid metabolism can be beneficial .

Role in Insulin Secretion

Research indicates that malonyl-CoA plays a significant role in glucose-stimulated insulin secretion from pancreatic beta cells. Elevated levels of malonyl-CoA are associated with enhanced insulin release, suggesting its involvement in glucose metabolism and energy homeostasis .

Case Studies and Research Findings

-

Kinetic Analysis of Malonyl-CoA Reductase :

A study dissecting malonyl-CoA reductase from Chloroflexus aurantiacus revealed that this enzyme catalyzes the conversion of malonyl-CoA to 3-hydroxypropionate, an important platform chemical. The kinetic properties indicated a higher affinity for malonyl-CoA when the enzyme was separated into functional fragments, enhancing production efficiency . -

Impact on Fatty Acid Synthesis :

In Corynebacterium glutamicum, engineered strains demonstrated increased naringenin production when malonyl-CoA availability was enhanced through genetic modifications. This study emphasized the importance of malonyl-CoA in secondary metabolite production and its potential applications in biotechnology . -

MCD Inhibitors and Heart Disease :

The development of small-molecule inhibitors targeting malonyl-CoA decarboxylase (MCD) has shown promise in increasing malonyl-CoA concentrations in cardiac tissues. This increase leads to decreased fatty acid oxidation rates and improved glucose utilization, presenting a potential therapeutic approach for treating ischemic heart diseases .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 116928-84-8 |

| Molecular Formula | C₃₆H₅₈N₄O₁₉P₃S |

| Molecular Weight | 853.58 g/mol |

| Role in Metabolism | Fatty acid biosynthesis |

| Inhibitory Action | CPT-I inhibitor |

特性

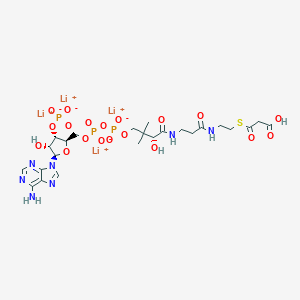

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17-,18-,19+,23-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLXXYMNINXQSV-QTRRCMKVSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Li4N7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584478 | |

| Record name | tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116928-84-8 | |

| Record name | Malonyl coenzyme A tetralithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116928848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonyl coenzyme A tetralithium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TWZ6JD7UX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。